Esomeprazol
Übersicht
Beschreibung
Esomeprazol-Strontium ist ein Protonenpumpenhemmer, der zur Behandlung von Erkrankungen mit übermäßiger Magensäure wie gastroösophagealer Refluxkrankheit (GERD), Zollinger-Ellison-Syndrom und erosiver Ösophagitis eingesetzt wird . Es ist eine Strontiumsalzfom von this compound, dem S-Isomer von Omeprazol . This compound-Strontium wirkt, indem es die Menge an Säure reduziert, die im Magen produziert wird, was die Linderung der Symptome und die Förderung der Heilung der Speiseröhre bewirkt.
Wirkmechanismus
Esomeprazole, also known as (S)-Omeprazole, is a widely used proton pump inhibitor (PPI) with a variety of applications in the management of gastric acid-related diseases .
Target of Action
Esomeprazole primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
Esomeprazole controls pro-inflammatory and profibrotic molecules through the MAPK/Nrf2/HO1 pathway . It achieves this by causing the nuclear translocation of the transcription factor nuclear factor-like 2 (Nrf2) and induction of the cytoprotective molecule heme oxygenase 1 (HO1) .
Pharmacokinetics
Esomeprazole is primarily metabolized in the liver via CYP2C19 and to a lesser extent via 3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the metabolites are excreted in the urine, with less than 1% as active drug, and 20% in the feces . The time to peak in adults is between 1.5 to 2 hours .
Result of Action
The result of Esomeprazole’s action is the suppression of gastric acid secretion, which leads to an increase in intragastric pH . This effect is beneficial in the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome .
Action Environment
The action of Esomeprazole can be influenced by various environmental factors. For instance, long-term use of PPIs such as esomeprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Wissenschaftliche Forschungsanwendungen
Esomeprazol-Strontium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung für die Untersuchung von Protonenpumpenhemmern und deren Mechanismen verwendet . In der Biologie und Medizin wird this compound-Strontium zur Untersuchung der Behandlung von säurebedingten Erkrankungen und der Eradikation von Helicobacter pylori-Infektionen eingesetzt . Es wird auch in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit in verschiedenen Patientenpopulationen zu evaluieren . Darüber hinaus wird this compound-Strontium in der pharmazeutischen Industrie zur Entwicklung neuer Formulierungen und Arzneistoffabgabesysteme eingesetzt .
Wirkmechanismus
. Dieses Enzym ist für den letzten Schritt bei der Produktion von Magensäure verantwortlich. Durch die kovalente Bindung an die Sulfhydrylgruppen von Cysteinen am Enzym hemmt this compound-Strontium irreversibel dessen Aktivität, was zu einer signifikanten Reduktion der Säuresekretion führt . Diese Hemmung ist lang anhaltend, da neue Enzymmolküle synthetisiert werden müssen, damit die Säureproduktion wieder aufgenommen werden kann .
Biochemische Analyse
Biochemical Properties
Esomeprazole exerts its effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Cellular Effects
Esomeprazole has a significant impact on various types of cells and cellular processes. It influences cell function by suppressing gastric acid secretion, which can affect the pH environment within the stomach . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Esomeprazole exerts its effects at the molecular level by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This binding is irreversible and new enzyme needs to be expressed in order to resume acid secretion .
Temporal Effects in Laboratory Settings
The effects of Esomeprazole change over time in laboratory settings. After administration, Esomeprazole’s duration of antisecretory effect persists longer than 24 hours . This is due to the irreversible binding of Esomeprazole to the (H+, K+)-ATPase enzyme .
Dosage Effects in Animal Models
The effects of Esomeprazole vary with different dosages in animal models . For instance, in a study conducted on sheep, Esomeprazole was rapidly eliminated after intravenous administration . The study also showed that the abomasal pH was significantly elevated from 1 to 6 hours after administration and remained above 4.0 for at least 8 hours after administration .
Metabolic Pathways
Esomeprazole is involved in metabolic pathways that involve the cytochrome P450 (CYP) isoenzymes, primarily CYP2C19 and CYP3A4 . These enzymes play a crucial role in the metabolism of Esomeprazole, contributing to its bioavailability and therapeutic effects .
Transport and Distribution
Esomeprazole is 97% protein bound in plasma and, in healthy volunteers, the apparent volume of distribution at steady state is approximately 16 L . This suggests that Esomeprazole is widely distributed within cells and tissues.
Subcellular Localization
Esomeprazole is concentrated and converted to the active form in the highly acidic environment of the secretory canaliculi of the parietal cell . Here, it inhibits the enzyme H+ K+ -ATPase – the acid pump and inhibits both basal and stimulated acid secretion .
Vorbereitungsmethoden
Die Synthese von Esomeprazol beinhaltet die asymmetrische Oxidation des entsprechenden prochiralen Sulfids . Eine effiziente Methode verwendet einen Titan-Komplex mit zwei chiralen Liganden, Diethyl-D-Tartrat und ®-N,N-Dimethyl-1-phenylethanamin . Die Reaktionsbedingungen beinhalten typischerweise niedrige Temperaturen und die Verwendung von organischen Peroxiden als Oxidationsmittel . Industrielle Produktionsmethoden für this compound-Strontium umfassen ähnliche Synthesewege, mit zusätzlichen Schritten, um this compound in seine Strontiumsalzfom umzuwandeln .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind organische Peroxide für die Oxidation und Reduktionsmittel für Reduktionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide und Sulfone . So kann die Oxidation von this compound beispielsweise zur Bildung von Sulfoxid als Hauptprodukt führen, während eine weitere Oxidation Sulfone bilden kann .
Analyse Chemischer Reaktionen
Esomeprazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include organic peroxides for oxidation and reducing agents for reduction reactions . The major products formed from these reactions include sulfoxides and sulfones . For example, the oxidation of esomeprazole can lead to the formation of sulfoxide as the primary product, while further oxidation can produce sulfone .
Vergleich Mit ähnlichen Verbindungen
Esomeprazol-Strontium ist ähnlich zu anderen Protonenpumpenhemmern, wie Omeprazol, Pantoprazol, Lansoprazol, Dexlansoprazol und Rabeprazol . this compound-Strontium ist insofern einzigartig, als es das S-Isomer von Omeprazol ist, was eine konsistentere und länger anhaltende Säureunterdrückung bietet . Darüber hinaus hat sich gezeigt, dass this compound-Strontium eine ähnliche Wirksamkeit wie this compound-Magnesium, eine andere Salzfom von this compound, aufweist . Die Wahl zwischen diesen Verbindungen hängt oft von den spezifischen Bedürfnissen des Patienten und der gewünschten Wirkdauer ab .
Eigenschaften
IUPAC Name |
strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHIAKEJNQSMS-QLGOZJDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10S2Sr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934714-36-0 | |
Record name | Esomeprazole strontium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ESOMEPRAZOLE STRONTIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does esomeprazole exert its antisecretory effect?
A1: Esomeprazole, an S-enantiomer of omeprazole, acts as a proton pump inhibitor (PPI). [] It specifically and irreversibly inhibits the H+/K+-ATPase enzyme located in the gastric parietal cell membrane. [, ] This enzyme, also known as the proton pump, is responsible for the final step of gastric acid secretion. [] By blocking this pump, esomeprazole effectively reduces gastric acidity. [, ]
Q2: Beyond acid suppression, does esomeprazole possess other mechanisms of action relevant to its gastroprotective effects?
A2: Research suggests that esomeprazole may offer additional gastroprotective benefits beyond its antisecretory effect. Studies in rat models of stress ulcer have demonstrated that esomeprazole pretreatment not only inhibits gastric acid, gastrin, and pepsin secretion but also exerts antioxidant effects. [] This is evidenced by a reduction in malondialdehyde levels and an increase in antioxidant enzyme expression like glutathione and superoxide dismutase. [] Additionally, esomeprazole exhibited anti-inflammatory effects by decreasing myeloperoxidase, tumor necrosis factor-alpha, and interleukin-1beta levels. [] These findings suggest that esomeprazole’s gastroprotective effects might involve a multifaceted approach, including antioxidant and anti-inflammatory properties.
Q3: What are the downstream effects of esomeprazole's inhibition of the p38 MAPK and NF-κB signaling pathways?
A3: In a study on stress ulcer in rats, esomeprazole pretreatment attenuated the increased phosphorylation of nuclear factor kappa B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK), and reduced NF-κB p65 nuclear translocation induced by water-immersed and restraint stress. [] The p38 MAPK and NF-κB signaling pathways are critical mediators of inflammation, oxidative stress, and apoptosis. [] Esomeprazole's inhibitory effect on these pathways might contribute to its gastroprotective effects by reducing inflammation and oxidative damage in gastric tissues.
Q4: How does the pharmacokinetic profile of esomeprazole differ between intravenous and oral administration?
A4: Studies comparing the administration routes of esomeprazole demonstrate that while intravenous administration results in higher area under the plasma concentration-time curve values on day 1, these differences are less pronounced after repeated dosing on day 5. [] This suggests that while intravenous administration may lead to higher initial exposure, both routes achieve comparable systemic levels after repeated administration.
Q5: Does food intake affect the pharmacokinetic and pharmacodynamic properties of a dual delayed-release formulation of esomeprazole?
A5: Research on a novel dual delayed-release (DR) formulation of esomeprazole investigated the impact of food on its pharmacokinetic and pharmacodynamic properties. [] Results showed that while food intake decreased the systemic exposure of esomeprazole, it did not significantly affect the degree of gastric acid secretion inhibition. [] This suggests that the dual delayed-release mechanism helps maintain the drug's efficacy even with food intake.
Q6: How does a dual delayed-release formulation of esomeprazole compare to conventional esomeprazole in terms of pharmacokinetics and pharmacodynamics?
A6: Studies comparing a novel dual delayed-release (DDR) formulation of esomeprazole (YYD601) to the conventional esomeprazole capsule revealed distinct characteristics. [] YYD601 exhibited a dual-peak pharmacokinetic profile under fasting conditions, with a delayed Tmax compared to the conventional formulation. [] Despite this difference, the dose-adjusted AUC values were comparable between YYD601 and the conventional esomeprazole 40 mg. [] Moreover, both formulations demonstrated similar efficacy in gastric acid inhibition, as evidenced by comparable increases in the mean percentage of time with intragastric pH > 4. [] These findings suggest that YYD601, with its sustained release profile, offers a potential advantage in maintaining prolonged acid suppression without compromising overall efficacy.
Q7: How does esomeprazole affect the pharmacokinetics of nilotinib?
A7: A study investigated the potential for interaction between esomeprazole, a potent proton pump inhibitor, and nilotinib, a tyrosine kinase inhibitor. [] When co-administered with esomeprazole, nilotinib's Cmax decreased by 27% and AUC0-∞ decreased by 34%. [] The median time to reach nilotinib Cmax was slightly prolonged, but its elimination half-life remained unchanged. [] These findings indicate that while esomeprazole may modestly reduce the rate and extent of nilotinib absorption, this interaction is unlikely to have significant clinical consequences.
Q8: Does esomeprazole interact with the pharmacokinetics of other drugs?
A8: Esomeprazole is metabolized by the cytochrome P450 (CYP) system, primarily by the CYP2C19 isoenzyme. [, , , , ] This raises the possibility of drug interactions with other medications metabolized by the same enzyme. For instance, esomeprazole has been shown to affect the pharmacokinetics of drugs like clopidogrel, phenytoin, and glipizide. [, , ] Co-administration with esomeprazole can lead to altered plasma concentrations of these drugs, potentially impacting their efficacy and safety. Therefore, careful consideration of potential drug interactions is crucial when prescribing esomeprazole, especially in patients on multiple medications.
Q9: What is the impact of co-administering esomeprazole with clopidogrel?
A9: Esomeprazole is a CYP2C19 inhibitor, and clopidogrel requires metabolic activation by CYP2C19 to exert its antiplatelet effects. [] Studies have shown that esomeprazole use is associated with decreased plasma concentrations of clopidogrel's active metabolite and increased platelet reactivity. [] This interaction may reduce clopidogrel's efficacy and potentially increase the risk of adverse cardiovascular events in patients receiving both drugs concurrently.
Q10: Is there a difference in the effect of esomeprazole and pantoprazole on the pharmacokinetics of clopidogrel?
A10: Research suggests a difference in how esomeprazole and pantoprazole, both proton pump inhibitors, impact clopidogrel's pharmacokinetics. [] Esomeprazole has been shown to decrease the plasma concentration of clopidogrel's active metabolite, while pantoprazole did not significantly affect it. [] This difference might be attributed to the varying degrees of CYP2C19 inhibition exhibited by these PPIs.
Q11: Does concomitant administration of cola with esomeprazole influence the pharmacokinetics of capecitabine?
A12: Interestingly, a study investigating the impact of esomeprazole on capecitabine pharmacokinetics found that co-administration of cola did not fully reverse the observed effects of esomeprazole. [] While the exact mechanism remains unclear, this finding highlights the complexity of drug interactions and the potential influence of dietary factors.
Q12: What is the clinical efficacy of esomeprazole in maintaining healing of erosive esophagitis?
A13: Studies have demonstrated that once-daily esomeprazole is highly effective in maintaining healing of erosive esophagitis. [, ] In a randomized controlled trial, esomeprazole 40 mg and 20 mg maintained healing in over 90% of patients over 6 months while also providing effective control of heartburn symptoms. [] This highlights the drug's long-term efficacy in managing this condition.
Q13: How does esomeprazole compare to lansoprazole in treating erosive esophagitis?
A14: A head-to-head comparison of esomeprazole 40 mg and lansoprazole 30 mg for treating erosive esophagitis revealed that esomeprazole demonstrated significantly higher healing rates at both 4 and 8 weeks of treatment. [] The difference in healing rates was more pronounced in patients with greater baseline severity of erosive esophagitis. [] Esomeprazole was also associated with faster and greater sustained resolution of heartburn. []
Q14: What is the role of esomeprazole in managing Helicobacter pylori infection?
A15: Esomeprazole is commonly used as part of a triple-therapy regimen for eradicating Helicobacter pylori infection. [, ] Clinical trials have consistently shown that esomeprazole-based triple therapy effectively eradicates H. pylori, heals associated ulcers, and prevents relapse. [, ]
Q15: Does increasing the dose of esomeprazole or prolonging treatment duration improve Helicobacter pylori eradication rates?
A16: A randomized trial evaluated the effect of increasing the dose of esomeprazole or prolonging the treatment duration on H. pylori eradication rates. [] The study found no significant differences in cure rates between patients receiving a standard dose of esomeprazole for 7 days, a higher dose for 7 days, or a higher dose for 10 days. [] This suggests that increasing the dose or treatment duration beyond the standard regimen may not provide additional benefit in terms of H. pylori eradication.
Q16: What is the safety profile of esomeprazole in clinical use?
A17: Esomeprazole is generally well-tolerated, with an adverse event profile comparable to other PPIs. [] The most common side effects are typically mild and transient, including headache, diarrhea, nausea, flatulence, abdominal pain, and constipation. [] Long-term use of esomeprazole has not been associated with significant safety concerns regarding the development of atrophic gastritis or clinically relevant changes in enterochromaffin-like cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.